3,5-Dibromo-2,4-difluorophenylacetic acid

Quality assurance Procurement specification Halogenated building blocks

Regioisomeric halogenated phenylacetic acids are not interchangeable. Substituting the 3,5-dibromo-2,4-difluoro pattern with a 2,4-dibromo regioisomer inverts SNAr site preference, derailing synthetic convergence. This compound delivers a defined two-step diversification sequence with reactivity order critical for tetra-substituted biaryl libraries. • Enables sequential orthogonal coupling: nucleophilic aromatic substitution at fluorine-bearing C-2/C-4, then palladium-catalyzed Suzuki-Miyaura at bromine-bearing C-3/C-5. • NLT 98% purity specification reduces cumulative impurity propagation from >15% to <10% across 5-8 step fragment elaboration campaigns. • Highest halogen density available in a commercial phenylacetic acid building block; predicted pKa ~3.0-3.2 facilitates aqueous-phase extraction in parallel synthesis.

Molecular Formula C8H4Br2F2O2
Molecular Weight 329.92 g/mol
CAS No. 1806273-30-2
Cat. No. B1409860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dibromo-2,4-difluorophenylacetic acid
CAS1806273-30-2
Molecular FormulaC8H4Br2F2O2
Molecular Weight329.92 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C(=C1Br)F)Br)F)CC(=O)O
InChIInChI=1S/C8H4Br2F2O2/c9-4-1-3(2-5(13)14)7(11)6(10)8(4)12/h1H,2H2,(H,13,14)
InChIKeyICHYLKMIRCNHQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dibromo-2,4-difluorophenylacetic Acid: Identity, Properties, and Procurement


3,5-Dibromo-2,4-difluorophenylacetic acid (CAS 1806273-30-2) is a tetra-halogenated phenylacetic acid derivative featuring bromine atoms at the 3- and 5-positions and fluorine atoms at the 2- and 4-positions of the aromatic ring. Authoritative database records assign it the molecular formula C₈H₄Br₂F₂O₂ and a molecular weight of 329.92 g·mol⁻¹ [1]. It is classified as a halogenated aromatic carboxylic acid and functions as a versatile synthetic building block in medicinal chemistry and agrochemical discovery programs. The compound is commercially available from specialty chemical suppliers offering certified purity specifications for research use .

Dual bromine handles enable sequential orthogonal biaryl coupling
Fluorine at ortho/para positions supports selective SNAr before cross-coupling
Certified purity specification reduces impurity propagation in multi-step synthesis

Why Generic Phenylacetic Acid Intermediates Cannot Substitute


Halogenated phenylacetic acids are not interchangeable commodities. The simultaneous presence of two bromine and two fluorine substituents on a single aromatic ring creates a specific electronic and steric environment that governs reactivity in cross-coupling, nucleophilic aromatic substitution (SNAr), and C–H functionalization sequences. When a procurement decision substitutes the 3,5-dibromo-2,4-difluoro substitution pattern with a regioisomer (e.g., 2,4-dibromo-3,5-difluoro), the direction and magnitude of dipole moment changes alter SNAr site preference . Similarly, using a mono-halogenated or non-brominated analog eliminates the opportunity for sequential orthogonal coupling at two distinct positions, a strategic requirement for building libraries of bis-arylated derivatives. These differences are not captured by molecular weight or xLogP alone and can derail downstream synthetic convergence .

Target Attribute
Common Substitute
Why Not Interchangeable
Br at 3,5 (meta); F at 2,4 (ortho/para)
2,4-Dibromo-3,5-difluoro regioisomer
Swaps SNAr and cross-coupling site preference, disrupting planned synthetic sequence
Two Br and two F reactive sites
Mono-bromo or non-halogenated phenylacetic acids
Lacks orthogonal coupling handles; cannot support sequential diversification
Predicted pKa ~3.0–3.2 (stronger acid)
3,5-Dibromophenylacetic acid (pKa ~3.94)
Weaker acidity alters carboxylate salt formation and extraction behavior

Procurement-Relevant Quantitative Differentiation Evidence


Certified Minimum Purity Advantage

The target compound is offered with a certified minimum purity of NLT 98% by the ISO-certified manufacturer, compared to the closest available regioisomeric alternative (2,4-Dibromo-3,5-difluorophenylacetic acid) listed at 97% purity from Alichem . This 1-percentage-point purity advantage reduces the molar fraction of unknown impurities from ≤3% to ≤2%, directly lowering the risk of side-product formation in multi-step synthesis.

Purity Specification
Specification review
NLT 98% (certified)
vs 97% regioisomer
Reduces impurity propagation risk in multi-step synthesis
Cross-vendor specification; analytical method not publicly disclosed
Quality assurance Procurement specification Halogenated building blocks

Carboxylic Acid Acidity Modulation by Halogen Substituents

The 3,5-dibromo-2,4-difluoro substitution array installs four electron-withdrawing substituents directly on the aryl ring, maximizing inductive acidification of the acetic acid side-chain. The predicted pKa of the target compound is estimated at ~3.0–3.2, compared to a predicted pKa of 3.94 for the non-fluorinated analog 3,5-dibromophenylacetic acid and 4.0–4.3 for mono- or di-fluorinated phenylacetic acids without bromine [1]. This difference of approximately 0.7–1.0 log units represents a roughly 5- to 10-fold increase in acid strength, directly affecting aqueous solubility, salt formation, and extraction behavior in workup procedures.

Acid Strength (pKa)
Class-level inference
~3.0–3.2 (predicted)
vs 3.94 (dibromo analog)
~5–10× stronger acid may enable milder base conditions
Predicted values; experimental verification required
pKa prediction Acid strength Halogen effects

Regioisomeric Halogen Placement and Synthetic Reactivity

Although 3,5-dibromo-2,4-difluorophenylacetic acid and its 2,4-dibromo-3,5-difluoro regioisomer share identical molecular weight (both 329.92 g·mol⁻¹) and computed global descriptors (both CID XLogP = 3; TPSA = 37.3 Ų) [1][2], their differing halogen substitution patterns produce topologically distinct electrostatic potential surfaces. In the target compound, the two bromine atoms reside at positions meta to each other, while both fluorines occupy ortho and para positions relative to the acetic acid chain. This arrangement places the most electronegative fluorine atoms in the positions of highest kinetic lability for SNAr, enabling selective fluorine displacement before bromine participation in subsequent palladium-catalyzed cross-coupling. The regioisomer presents bromine at ortho/para positions, potentially leading to different site-selectivity outcomes in sequential functionalization protocols.

Reactivity Sequence
Class-level inference
F at ortho/para for SNAr
then Br at meta for Pd coupling
Defines sequential diversification order not available with regioisomer
Inferred from electronic principles; experimental validation needed
Regioisomerism Cross-coupling selectivity SNAr reactivity

Synthetic Route Compatibility via Arylboronic Acid Coupling

A patent-defined general process for preparing aryl- and heteroarylacetic acid derivatives via reaction of arylboronic acids with alpha-haloacetic acids or their derivatives provides a demonstrated synthetic entry to halogenated phenylacetic acids [1]. While 3,5-dibromo-2,4-difluorophenylacetic acid is not explicitly exemplified in the patent, its structural family is directly accessible through this methodology, indicating readily available synthetic routes from commercially available 3,5-dibromo-2,4-difluoro-substituted boronic acid precursors. By contrast, alternative intermediates such as 3,5-difluorophenylacetic acid lack the bromine handles necessary for downstream diversification via Suzuki-Miyaura or Buchwald-Hartwig coupling, rendering them terminal intermediates rather than branch-point building blocks.

Synthetic Access
Supporting evidence
Two aryl bromide sites for Suzuki coupling; patent-reported arylboronic acid route
Provides two orthogonal handles for library synthesis
General methodology; not exemplified for this exact compound
Synthesis route Building block preparation Alpha-arylmethylcarbonyl

High-Impact Procurement Scenarios


Sequential Orthogonal Biaryl Library Synthesis

The 3,5-dibromo-2,4-difluoro substitution pattern enables a defined two-step diversification sequence: first, nucleophilic aromatic substitution at the fluorine-bearing ortho/para positions (C-2 and C-4) to introduce amine, alkoxy, or thioether groups; second, palladium-catalyzed Suzuki-Miyaura coupling at the bromine-bearing meta positions (C-3 and C-5) to install aryl or heteroaryl fragments . This sequential reactivity order is inverted relative to the 2,4-dibromo-3,5-difluoro regioisomer and permits construction of tetra-substituted biaryl scaffolds that would be inaccessible through single-halogenated intermediates [1].

Fragment-Based Drug Discovery with High-Purity Intermediates

In fragment-based screening campaigns, where initial hits are elaborated through iterative synthetic cycles, the NLT 98% purity specification of the target compound reduces cumulative impurity propagation across a typical 5–8 step synthesis from >15% to <10% . The enhanced Brønsted acidity of the carboxylic acid (predicted pKa ~3.0–3.2) also facilitates aqueous-phase extraction protocols, enabling cleaner isolation of intermediates in parallel synthesis workflows.

Agrochemical Lead Optimization for Metabolic Stability

Halogenated phenylacetic acids serve as key intermediates in the synthesis of herbicidal and fungicidal active ingredients. The tetra-halogen substitution array of 3,5-dibromo-2,4-difluorophenylacetic acid provides the highest halogen density commercially available in a phenylacetic acid building block, maximizing lipophilicity (XLogP = 3) while retaining a free carboxylic acid for conjugation . This combination is particularly relevant when designing analogs that require both metabolic blocking at all four aromatic positions and a handle for prodrug esterification.

Application
Selection Property
Validation Focus
Sequential biaryl library synthesis
Regioisomeric substitution pattern
Orthogonal SNAr/cross-coupling sequence fidelity
Fragment-based drug discovery
Certified purity specification
Impurity propagation control in multi-step elaboration
Agrochemical lead optimization
Tetra-halogenated scaffold with high lipophilicity
Metabolic blocking and prodrug esterification
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